![molecular formula C15H11N5O2S3 B2636723 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034241-91-1](/img/structure/B2636723.png)
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H11N5O2S3 and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative and Antitumor Activities
A range of pyrazole-sulfonamide derivatives, including compounds structurally related to N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, has been reported to exhibit antiproliferative activities. These compounds were tested in vitro against various cell lines, showing selective effects against specific tumor cells, such as rat brain tumor cells (C6). Some derivatives demonstrated broad-spectrum antitumor activities, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Antimicrobial Activity
Derivatives of the compound have also been explored for their antimicrobial properties. For instance, certain heterocyclic compounds based on a similar sulfonamido moiety have been synthesized and shown to possess significant antibacterial activities. These findings suggest the potential of these compounds to be developed as new antibacterial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Catalyst in Chemical Synthesis
Some derivatives of this compound have been used as catalysts in the synthesis of various heterocyclic compounds. For example, a study demonstrated the use of a related sulfonamide compound as a highly efficient and homogeneous catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. The method was noted for its mild and neutral reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei, Zolfigol, Karimitabar, Nikokar, & Moosavi‐Zare, 2015).
properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S3/c21-25(22,13-5-1-3-10-15(13)20-24-19-10)18-9-11-14(17-7-6-16-11)12-4-2-8-23-12/h1-8,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAZFQZFRUUQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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